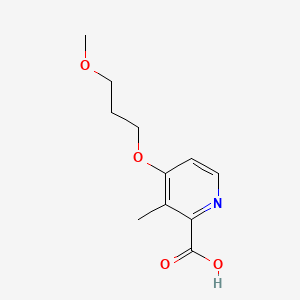

4-(3-Methoxypropoxy)-3-methylpicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Methoxypropoxy)-3-methylpicolinic acid is a chemical compound with a molecular formula of C11H15NO4 It is a derivative of picolinic acid, which is known for its role in various biological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methylpicolinic acid.

Etherification: The 3-methylpicolinic acid undergoes etherification with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Methoxypropoxy)-3-methylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(3-Methoxypropoxy)-3-methylpicolinic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies investigating the role of picolinic acid derivatives in biological systems, including their potential as metal chelators and enzyme inhibitors.

Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mécanisme D'action

The mechanism of action of 4-(3-Methoxypropoxy)-3-methylpicolinic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can act as a ligand for metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

Pathways Involved: It may influence pathways related to metal ion homeostasis and enzyme regulation, potentially affecting processes such as neurotransmission and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Methoxypropoxy)benzoic acid

- 2-(3-Methoxypropoxy)phenylboronic acid

- 3-(3-Methoxypropoxy)-4-methylbenzoic acid

Comparison

4-(3-Methoxypropoxy)-3-methylpicolinic acid is unique due to its picolinic acid backbone, which imparts distinct chemical properties compared to other similar compounds

Activité Biologique

Overview

4-(3-Methoxypropoxy)-3-methylpicolinic acid, also known as Rabeprazole, is a chemical compound with the molecular formula C11H15NO4. It is a derivative of picolinic acid and is primarily recognized for its role as a proton pump inhibitor (PPI) in the treatment of various gastric conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target Enzyme : The primary target of this compound is the H+/K+ ATPase enzyme , located at the secretory surface of gastric parietal cells.

Mode of Action : As a selective and irreversible proton pump inhibitor, Rabeprazole suppresses gastric acid secretion by inhibiting this enzyme system. This action disrupts normal biochemical pathways in the stomach, leading to reduced gastric acid production, which is beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Pharmacokinetics : Rabeprazole exhibits approximately 52% bioavailability , with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound is metabolized in the liver primarily through the cytochrome P450 system, specifically CYP2C19 and CYP3A4 .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Gastric Acid Secretion Inhibition : Effective in reducing gastric acid secretion, making it useful for treating conditions exacerbated by excess stomach acid.

- Healing Rates : Clinical studies have shown that Rabeprazole significantly improves healing rates in patients with active duodenal ulcers compared to placebo .

Table 1: Summary of Biological Effects

| Biological Activity | Effect | Reference |

|---|---|---|

| Gastric Acid Secretion | Inhibition of H+/K+ ATPase | |

| Healing Rates in Ulcers | Higher healing rates (83% vs 73%) | |

| Pharmacokinetics | Bioavailability ~52% |

Case Studies and Research Findings

- Clinical Efficacy : In a randomized controlled trial involving patients with active duodenal ulcers, Rabeprazole demonstrated a statistically significant improvement in healing rates compared to other PPIs. The study reported healing rates of 83% for Rabeprazole versus 73% for the control group at four weeks .

- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that derivatives of picolinic acid, including Rabeprazole, interact favorably with various biological targets, suggesting potential applications beyond gastric conditions, such as anti-inflammatory effects .

- Comparative Studies : A comparative analysis of different PPIs highlighted Rabeprazole's superior efficacy in managing symptoms related to GERD and its faster onset of action compared to other agents like omeprazole and lansoprazole .

Propriétés

IUPAC Name |

4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPXRWCGOJAPTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.